Cucurbitacin D

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Cancer Research

Summary of Application: Cucurbitacin D has been found to have significant effects against different cancer lines, including lung cancer and human colon cancer.

Methods of Application: The specific methods of application or experimental procedures would depend on the type of cancer being studied and the specific research design. Typically, this would involve in vitro studies using cancer cell lines, and possibly in vivo studies using animal models.

Results or Outcomes: In one study, Cucurbitacin D treatment significantly inhibited growth and clonogenic potential.

Pharmacokinetics

Summary of Application: Cucurbitacins, including Cucurbitacin D, are important for their analgesic, anti-inflammatory, antimicrobial, antiviral, and anticancer biological actions.

Methods of Application: Pharmacokinetic studies typically involve administering the compound to an organism and then measuring the concentration of the compound in various tissues and fluids over time.

Results or Outcomes: The specific results or outcomes would depend on the specific pharmacokinetic parameters being studied.

Anti-Inflammatory and Antioxidant Activity

Summary of Application: Cucurbitacins, including Cucurbitacin D, have significant biological activities, such as anti-inflammatory and antioxidant. These properties make them potential candidates for the treatment of diseases where inflammation and oxidative stress play a key role.

Methods of Application: The specific methods of application or experimental procedures would depend on the type of inflammation or oxidative stress being studied. Typically, this would involve in vitro studies using relevant cell lines, and possibly in vivo studies using animal models.

Results or Outcomes: The specific results or outcomes would depend on the specific parameters being studied.

Antimicrobial Activity

Summary of Application: Cucurbitacins, including Cucurbitacin D, have been reported to possess antimicrobial properties. This makes them potential candidates for the development of new antimicrobial agents.

Methods of Application: Antimicrobial studies typically involve testing the compound against various types of bacteria and fungi in vitro. The specific methods would depend on the type of microorganism being studied.

Antiviral Activity

Summary of Application: Cucurbitacins, including Cucurbitacin D, have been reported to possess antiviral properties. This makes them potential candidates for the development of new antiviral agents.

Methods of Application: Antiviral studies typically involve testing the compound against various types of viruses in vitro. The specific methods would depend on the type of virus being studied.

Hepatoprotective Activity

Summary of Application: Cucurbitacins, including Cucurbitacin D, have been reported to possess hepatoprotective properties. This makes them potential candidates for the treatment of liver diseases.

Methods of Application: Hepatoprotective studies typically involve testing the compound in animal models of liver injury. The specific methods would depend on the type of liver injury being studied.

Anti-Aging

Summary of Application: Cucurbitacins, including Cucurbitacin D, have been reported to possess anti-aging properties. This makes them potential candidates for the development of new anti-aging agents.

Methods of Application: Anti-aging studies typically involve testing the compound in vitro using relevant cell lines, and possibly in vivo studies using animal models.

Antidiabetic Activity

Summary of Application: Cucurbitacins, including Cucurbitacin D, have been reported to possess antidiabetic properties. This makes them potential candidates for the treatment of diabetes.

Methods of Application: Antidiabetic studies typically involve testing the compound in animal models of diabetes. The specific methods would depend on the type of diabetes being studied.

Cardioprotective Activity

Summary of Application: Cucurbitacins, including Cucurbitacin D, have been reported to possess cardioprotective properties. This makes them potential candidates for the treatment of heart diseases.

Methods of Application: Cardioprotective studies typically involve testing the compound in animal models of heart injury. The specific methods would depend on the type of heart injury being studied.

Summary of Application: Cucurbitacins, including Cucurbitacin D, have been reported to possess antimalarial properties. This makes them potential candidates for the development of new antimalarial agents.

Methods of Application: Antimalarial studies typically involve testing the compound against various types of malaria parasites in vitro. The specific methods would depend on the type of malaria parasite being studied.

- Summary of Application: Cucurbitacins, including Cucurbitacin D, have been reported to possess anthelmintic properties . This makes them potential candidates for the treatment of parasitic worm infections.

- Results or Outcomes: The specific results or outcomes would depend on the specific parameters being studied. The review mentioned above suggests that cucurbitacins have promising anthelmintic profiles .

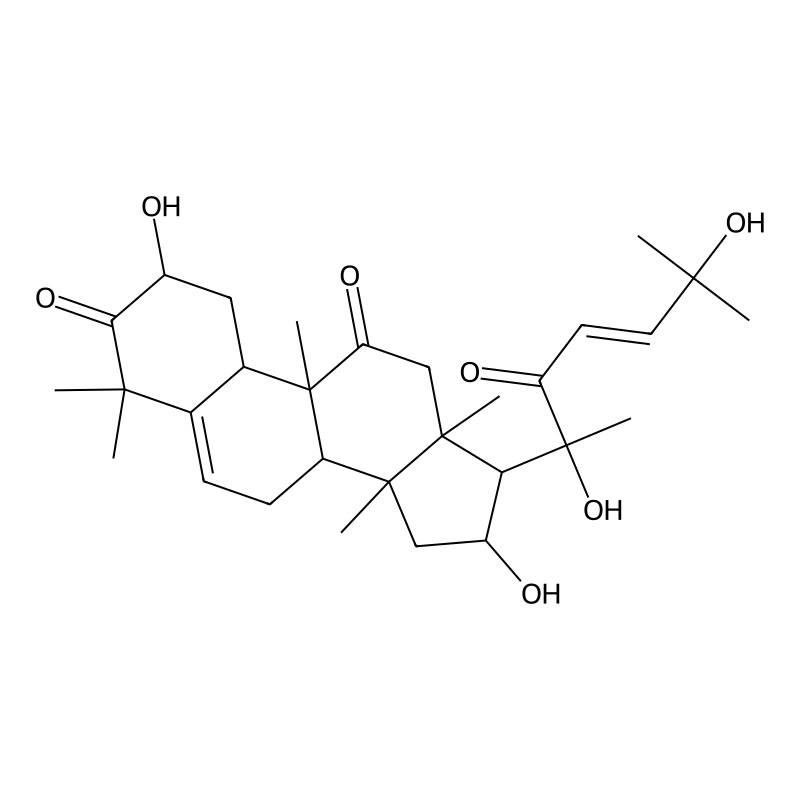

Cucurbitacin D is a naturally occurring triterpene compound primarily found in plants of the Cucurbitaceae family, such as cucumbers and gourds. It is characterized by its unique tetracyclic structure, which classifies it as a cucurbitacin—a group of compounds known for their diverse biological activities. The chemical formula for Cucurbitacin D is , and it features both secondary and tertiary alpha-hydroxy ketone functionalities, contributing to its reactivity and biological properties .

Cucurbitacin D exhibits significant reactivity, particularly with protein cysteine thiols. Research indicates that it can modify proteins like Cofilin1, impacting their mobility and function. In experiments, Cucurbitacin D was shown to slow the electrophoretic mobility of Cofilin1 in a dose-dependent manner, suggesting stable modification of the protein . Additionally, it reacts with dithiothreitol, a reducing agent, which can inhibit its effects on protein mobility when added post-incubation .

Cucurbitacin D has demonstrated potent anti-cancer properties across various studies. It has been shown to inhibit the growth of cervical cancer cells in vitro and in vivo. The compound induces apoptosis in these cells by activating caspase pathways and increasing the expression of apoptotic markers like cleaved Poly (ADP-ribose) polymerase. Furthermore, Cucurbitacin D arrests the cell cycle at the G1/S phase by downregulating cyclin D1 and cyclin-dependent kinase 4 levels while upregulating cyclin-dependent kinase inhibitors such as p21 and p27 . This mechanism of action highlights its potential as a therapeutic agent against certain cancers.

The synthesis of Cucurbitacin D can be approached through both natural extraction from plant sources and synthetic organic chemistry. Natural extraction involves isolating the compound from Cucurbitaceae plants using various solvent extractions followed by purification techniques such as chromatography. Synthetic methods have been developed that utilize multi-step reactions to construct the tetracyclic framework characteristic of cucurbitacins. For example, recent studies have detailed synthetic pathways that converge on constructing Cucurbitacin D from simpler precursors through strategic functional group transformations .

Cucurbitacin D has garnered interest for its potential applications in cancer therapy due to its anti-proliferative effects on various cancer cell lines. Beyond oncology, it has been studied for its anti-inflammatory and immunomodulatory properties, suggesting possible roles in treating autoimmune diseases and inflammatory conditions. Furthermore, its ability to interact with cellular signaling pathways makes it a candidate for research into other therapeutic areas .

Interaction studies involving Cucurbitacin D have primarily focused on its effects on cellular proteins and signaling pathways. For instance, it has been shown to interfere with the STAT3 signaling pathway by inhibiting phosphorylation at critical residues, thereby affecting downstream target genes associated with cell proliferation and survival . Additionally, Cucurbitacin D's interaction with cytoskeletal proteins like Cofilin1 reveals its role in altering actin dynamics within cells, which is crucial for various cellular processes including migration and division .

Cucurbitacin D is part of a larger family of cucurbitacins that share structural similarities but differ in their biological activities and potencies. Here are some notable similar compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Cucurbitacin B | Exhibits anti-cancer activity; shows different potency compared to Cucurbitacin D | |

| Cucurbitacin E | Known for its role in inhibiting cell growth; interacts differently with signaling pathways | |

| Cucurbitacin I | Similar structure; exhibits distinct pharmacological effects |

Uniqueness of Cucurbitacin D: While all these compounds share a common structural backbone, Cucurbitacin D stands out due to its specific mechanism of inducing apoptosis in cervical cancer cells and modulating cell cycle regulatory proteins more effectively than some other cucurbitacins . Its unique interactions with cysteine thiols also suggest a distinct biochemical profile that may lead to different therapeutic applications compared to its relatives.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic